molecular formula C15H20N2O4S B4074909 N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B4074909
M. Wt: 324.4 g/mol
InChI Key: QNBFTBSFUBCUDL-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide: is a complex organic compound that features a cyclohexene ring, an ethyl chain, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexenyl Ethylamine Intermediate: This step involves the reaction of cyclohexene with ethylamine under specific conditions to form the intermediate compound.

    Nitration: The intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Sulfonation: Finally, the nitrated intermediate undergoes sulfonation with a sulfonyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)cyclohexanone
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-12-7-8-14(17(18)19)11-15(12)22(20,21)16-10-9-13-5-3-2-4-6-13/h5,7-8,11,16H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBFTBSFUBCUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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